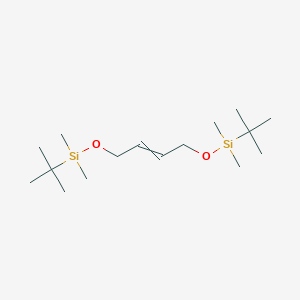
2,2,3,3,10,10,11,11-Octamethyl-4,9-dioxa-3,10-disiladodec-6-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,10,10,11,11-Octamethyl-4,9-dioxa-3,10-disiladodec-6-ene is a silicon-containing organic compound It is characterized by the presence of two silicon atoms and multiple methyl groups, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,10,10,11,11-Octamethyl-4,9-dioxa-3,10-disiladodec-6-ene typically involves the reaction of appropriate silicon-containing precursors with organic reagents under controlled conditions. One common method involves the hydrosilylation of alkenes with silanes in the presence of a catalyst. The reaction conditions often include the use of platinum or rhodium catalysts, elevated temperatures, and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,10,10,11,11-Octamethyl-4,9-dioxa-3,10-disiladodec-6-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silicon-containing molecules.
Substitution: The methyl groups can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve the use of halogenating agents or organometallic reagents under controlled temperatures.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2,3,3,10,10,11,11-Octamethyl-4,9-dioxa-3,10-disiladodec-6-ene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced silicon-containing materials and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,2,3,3,10,10,11,11-Octamethyl-4,9-dioxa-3,10-disiladodec-6-ene involves its interaction with molecular targets through its silicon atoms and functional groups. The compound can form stable complexes with various substrates, influencing their chemical reactivity and stability. The pathways involved in its action include coordination with metal centers and participation in catalytic cycles.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-one
- 2,2,3,3,10,10,11,11-Octamethyl-4,9-dioxa-3,10-disiladodecane
Uniqueness
2,2,3,3,10,10,11,11-Octamethyl-4,9-dioxa-3,10-disiladodec-6-ene is unique due to its specific arrangement of silicon atoms and methyl groups, which impart distinct chemical properties
Propriétés
Numéro CAS |
129377-90-8 |
|---|---|
Formule moléculaire |
C16H36O2Si2 |
Poids moléculaire |
316.63 g/mol |
Nom IUPAC |
tert-butyl-[4-[tert-butyl(dimethyl)silyl]oxybut-2-enoxy]-dimethylsilane |
InChI |
InChI=1S/C16H36O2Si2/c1-15(2,3)19(7,8)17-13-11-12-14-18-20(9,10)16(4,5)6/h11-12H,13-14H2,1-10H3 |
Clé InChI |
CCKLXIOYANFXKC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC=CCO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14283633.png)

![Benzene, [[(S)-hexylsulfinyl]methyl]-](/img/structure/B14283644.png)


![3-(Iodomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14283669.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-hexadecyl-5,6-dihydro-](/img/structure/B14283675.png)





![1-[tert-Butyl(dimethoxy)silyl]piperidine](/img/structure/B14283711.png)

